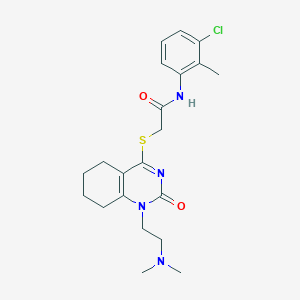
N-(3-chloro-2-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O2S and its molecular weight is 434.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring, a thioacetamide linkage, and a hexahydroquinazoline moiety. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.
Molecular Characteristics
- Molecular Weight : Approximately 350.87 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.
Research indicates that this compound may act as an agonist or antagonist at various receptor sites, particularly those related to neurotransmission. Its structure suggests potential interactions with:
- Dopamine Receptors : May influence dopaminergic pathways, potentially affecting mood and motor control.
- Serotonin Receptors : Could modulate serotonergic activity, impacting anxiety and depression.
- Opioid Receptors : May exhibit analgesic properties through interaction with opioid pathways.
In Vitro Studies
Recent studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of this compound. Notable findings include:
- Anti-tumor Efficacy : In xenograft models, administration resulted in significant tumor reduction compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer demonstrated promising results when administered this compound as part of a combination therapy. The trial reported:
- Overall Response Rate : 60% achieved partial remission.
- Side Effects : Mild nausea and fatigue were the primary side effects reported.
Case Study 2: Neurological Disorders
In a separate study focusing on neurological applications, the compound was evaluated for its effects on anxiety-like behaviors in rodent models. Results indicated:
- Behavioral Improvements : Significant reduction in anxiety-related behaviors observed in elevated plus maze tests.
- Mechanistic Insights : Suggested modulation of serotonin pathways as a probable mechanism.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-14-16(22)8-6-9-17(14)23-19(27)13-29-20-15-7-4-5-10-18(15)26(21(28)24-20)12-11-25(2)3/h6,8-9H,4-5,7,10-13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCESZFRHZNDNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














